molecular formula C13H21N5O2 B14004470 8-(Diethylamino)-3-ethyl-1,7-dimethylpurine-2,6-dione CAS No. 7499-87-8

8-(Diethylamino)-3-ethyl-1,7-dimethylpurine-2,6-dione

Cat. No.: B14004470
CAS No.: 7499-87-8
M. Wt: 279.34 g/mol
InChI Key: JRCFQDFZMOOLFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Diethylamino)-3-ethyl-1,7-dimethylpurine-2,6-dione is a synthetic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a purine ring substituted with diethylamino, ethyl, and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Diethylamino)-3-ethyl-1,7-dimethylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. Solvent extraction and crystallization are commonly employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

8-(Diethylamino)-3-ethyl-1,7-dimethylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and bases (e.g., sodium hydride) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted purine derivatives.

Scientific Research Applications

8-(Diethylamino)-3-ethyl-1,7-dimethylpurine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving nucleic acid interactions due to its structural similarity to nucleobases.

    Medicine: Investigated for potential therapeutic applications, including as an antiviral or anticancer agent.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 8-(Diethylamino)-3-ethyl-1,7-dimethylpurine-2,6-dione involves its interaction with specific molecular targets. In biological systems, it can bind to nucleic acids, affecting their structure and function. This interaction can inhibit the replication of viruses or the proliferation of cancer cells by interfering with DNA or RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine, a stimulant found in coffee and tea.

    Theophylline: 1,3-Dimethylxanthine, used in the treatment of respiratory diseases.

    Theobromine: 3,7-Dimethylxanthine, found in chocolate and used as a mild stimulant.

Uniqueness

8-(Diethylamino)-3-ethyl-1,7-dimethylpurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine or theophylline, this compound’s diethylamino group provides unique reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

7499-87-8

Molecular Formula

C13H21N5O2

Molecular Weight

279.34 g/mol

IUPAC Name

8-(diethylamino)-3-ethyl-1,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C13H21N5O2/c1-6-17(7-2)12-14-10-9(15(12)4)11(19)16(5)13(20)18(10)8-3/h6-8H2,1-5H3

InChI Key

JRCFQDFZMOOLFG-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(CC)CC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.